molecular formula C18H14BrClN2O2 B10953202 4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate

4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B10953202
M. Wt: 405.7 g/mol
InChI Key: CPYXSOPULOHTRG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for 4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate are not readily available in the literature. we can infer some potential steps:
      • Start with 4-bromobenzaldehyde and react it with 4-chloro-1H-pyrazole to form the 4-bromobenzyl 4-chloropyrazole intermediate.
      • Next, react this intermediate with benzoic acid or its derivative (e.g., benzoic anhydride) to obtain the final compound.
    • Industrial production methods may involve optimization of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: This compound may serve as a building block for designing new molecules with specific properties.

      Biology and Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or antitumor agent.

      Industry: Explore applications in materials science or drug development.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Further research is needed to understand how this compound exerts its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H14BrClN2O2

    Molecular Weight

    405.7 g/mol

    IUPAC Name

    (4-bromophenyl)methyl 4-[(4-chloropyrazol-1-yl)methyl]benzoate

    InChI

    InChI=1S/C18H14BrClN2O2/c19-16-7-3-14(4-8-16)12-24-18(23)15-5-1-13(2-6-15)10-22-11-17(20)9-21-22/h1-9,11H,10,12H2

    InChI Key

    CPYXSOPULOHTRG-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)OCC3=CC=C(C=C3)Br

    Origin of Product

    United States

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